molecular formula C8H7ClN2 B8726877 4-Amino-5-chloro-2-methylbenzonitrile

4-Amino-5-chloro-2-methylbenzonitrile

Cat. No. B8726877
M. Wt: 166.61 g/mol
InChI Key: GLWMCADVOPLIRP-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To 5-chloro-2-methyl-4-nitrobenzonitrile (192 mg, 1 mmol) in ethanol (6 mL) and water (0.6 mL) was added SnCl2.2H2O (903 mg, 4 mmol) and the mixture was heated to 65° C. for 5 h. DCM (10 mL) and 2M NaOH(aq) (10 mL) were added, and the mixture was passed through a hydrophobic frit. The solvent was removed in vacuo to give 4-amino-5-chloro-2-methylbenzonitrile (131 mg, 81%) as an off-white solid. LCMS (10 cm_ESCI_Formic_MeCN): [M+H]+=163 at 3.37 min. 1H NMR (400 MHz, CDCl3): δ 6.89 (s, 1H), 6.52 (s, 1H), 4.21 (br s, 2H), 3.84 (s, 3H), 2.38 (s, 3H).
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[C:7]#[N:8].O.O.Cl[Sn]Cl.C(Cl)Cl.[OH-].[Na+]>C(O)C.O>[NH2:11][C:3]1[C:2]([Cl:1])=[CH:9][C:6]([C:7]#[N:8])=[C:5]([CH3:10])[CH:4]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
192 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C#N)C1)C)[N+](=O)[O-]
Name
Quantity
903 mg
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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